3-Bromo-4-chloro-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.46 g/mol . This compound is also known by other names such as 3-bromo-4-chloro-5-(trifluoromethyl)benzenamine .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 4-bromo-2-trifluro toluidine as the raw material. This compound is then subjected to acetylation, nitration, deacetylation, deamination, and reduction to produce the target product .Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 . The compound has a topological polar surface area of 26 Ų . The compound has a complexity of 187 .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion . It has also been used to synthesize salicylanilides with antitubercular activities .Physical and Chemical Properties Analysis
The compound has a molecular weight of 274.46 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 272.91677 g/mol .Scientific Research Applications
Nonlinear Optical Material Potential
4-Chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, closely related to 3-Bromo-4-chloro-5-(trifluoromethyl)aniline, have been studied for their potential use in nonlinear optical (NLO) materials. These studies involved experimental and theoretical vibrational analyses using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Theoretical computations revealed insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).
Transition Metal-Free Synthesis
Research has demonstrated a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, starting from 3-tribromomethylcyclopentanone or 3-(2-bromo-2-chloro-1,1,1-trifluoroethyl)cyclopentanone. This method offers a new approach for the synthesis of anilines with challenging substitution patterns and is significant for producing biologically active compounds (Staudt et al., 2022).
Crystal Structure Analysis
Studies on the crystal structures of various halo-N-(p-cyanobenzylidene)anilines, including bromo and chloro variants, provided insights into molecular interactions and assembly. These studies contribute to understanding the molecular architecture and potential applications in material science and molecular engineering (Ojala et al., 2001).
Epoxy Systems with Improved Water Resistance
Research into N,N-Bis (2, 3-epoxypropyl) aniline and related compounds containing bromo, chloro, and trifluoromethyl substituents focused on synthesizing epoxy systems with enhanced water resistance. This work highlights the importance of halogen substituents in modifying material properties, particularly in the context of epoxy resins and polymers (Johncock & Tudgey, 1983).
Impurity Profiling in Pharmaceuticals
Liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodologies have been used for the identification and structural characterization of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline. This approach is crucial in pharmaceutical research for ensuring the purity and safety of drug compounds (Harča et al., 2016).
Vibrational Spectroscopy Studies
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with quantum chemical studies, have been conducted on molecules like 2-chloro-5-(trifluoromethyl) aniline. These studies provide valuable information on the molecular structure, chemical reactivity, and thermodynamic parameters, contributing to a deeper understanding of the molecular properties (Karthick et al., 2013).
Chemoselective Amination
The chemoselective functionalization of compounds closely related to this compound, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. Such research aids in developing methodologies for selective and efficient synthesis of complex organic molecules (Stroup et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal–carbon bond .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions suggest that this compound may influence signaling pathways that regulate cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts on cell surface tyrosine kinase receptors, which are crucial for the regulation of cell proliferation and survival . This compound’s influence on these receptors can lead to alterations in downstream signaling pathways, affecting gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to inhibit certain enzymes, thereby modulating their activity. For example, it acts as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . This inhibition can lead to changes in the metabolic processing of other compounds, highlighting the compound’s role in enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be stable under normal conditions, with no significant degradation observed over short-term studies . Long-term studies are necessary to fully understand its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as skin irritation and serious eye irritation . These findings suggest that careful dosage control is essential when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to inhibit the enzyme CYP1A2, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can affect the metabolic flux and levels of metabolites within the cell, highlighting the compound’s impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to have high gastrointestinal absorption and is capable of crossing the blood-brain barrier . These properties suggest that the compound can be widely distributed within the body, potentially affecting various tissues and organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is known to localize within specific cellular compartments, where it can interact with target biomolecules. The presence of targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its biochemical activity within the cell .
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVLAJIQVJQKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241940 | |
Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096698-03-1 | |
Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096698-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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